Structural Uniqueness: Absence of the 4‑Methyl Branch Distinguishes This Hexenol from the 4‑Methyl Analog (CAS 67801-19-8) and Ebanol®
6‑(2,2,3‑Trimethylcyclopent‑3‑en‑1‑yl)hex‑4‑en‑3‑ol (C₁₄H₂₄O, MW 208.34) lacks the additional methyl substituent at the 4‑position of the hexenol chain that is present in its closest congener, 4‑methyl‑6‑(2,2,3‑trimethylcyclopent‑3‑en‑1‑yl)hex‑4‑en‑3‑ol (CAS 67801‑19‑8, C₁₅H₂₆O, MW 222.37). It also differs from the commercially dominant Ebanol® (CAS 67801‑20‑1), which carries a 3‑methyl substitution on a pent‑4‑en‑2‑ol chain . The QSAR study of Kovatcheva et al. demonstrates that such side‑chain modifications alter both the electronic environment of the hydroxyl group and the lipophilic balance, directly impacting odor intensity classification on published sandalwood scales [1].
| Evidence Dimension | Molecular structure – side-chain substitution pattern |
|---|---|
| Target Compound Data | C₁₄H₂₄O; zero methyl substituents on the hexenol chain |
| Comparator Or Baseline | CAS 67801-19-8: C₁₅H₂₆O; one methyl substituent at position 4. CAS 67801-20-1 (Ebanol®): C₁₄H₂₄O; one methyl substituent at position 3 on a pentenol chain |
| Quantified Difference | ΔMW = −14.03 g/mol vs CAS 67801-19-8; identical MW but different chain architecture vs CAS 67801-20-1 |
| Conditions | Structural comparison based on IUPAC nomenclature and CAS registry data |
Why This Matters
A single methyl deletion eliminates a chiral center and alters both olfactory receptor activation and regulatory classification, making blind substitution unreliable for fragrance formulation or procurement.
- [1] Kovatcheva, A.; Buchbauer, G.; Golbraikh, A.; Wolschann, P. QSAR Modeling of α‑Campholenic Derivatives with Sandalwood Odor. J. Chem. Inf. Comput. Sci. 2003, 43 (1), 259–266. View Source
